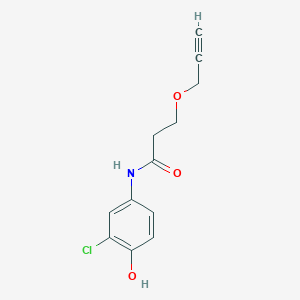![molecular formula C13H19N5OS B7648074 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea, also known as ETP-46464, is a small molecule inhibitor of the protein kinase B-Raf. B-Raf is a key component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth, differentiation, and survival. The MAPK pathway is frequently dysregulated in cancer, and B-Raf mutations are found in a variety of tumors, including melanoma, colorectal, and thyroid cancers. ETP-46464 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
Wirkmechanismus
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea inhibits B-Raf by binding to the ATP-binding site of the kinase domain. This prevents the activation of downstream signaling pathways, including the MAPK pathway, which are involved in cell growth and survival. By inhibiting B-Raf, this compound can induce apoptosis (programmed cell death) in cancer cells with B-Raf mutations.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of normal human fibroblasts, although the mechanism of this effect is unclear. This compound has also been shown to induce autophagy (a process of cellular self-digestion) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea as a research tool is its specificity for B-Raf. This allows researchers to study the effects of B-Raf inhibition on cell signaling pathways and cellular processes. However, one limitation of this compound is its relatively low potency compared to other B-Raf inhibitors, such as vemurafenib and dabrafenib. This may limit its usefulness in certain experiments or applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea. One area of interest is the development of more potent analogs of this compound with improved anti-tumor activity. Another area of interest is the investigation of the effects of this compound on other signaling pathways and cellular processes, such as the PI3K/Akt pathway and DNA damage response. Additionally, the combination of this compound with other targeted therapies or immunotherapies may be explored as a potential treatment strategy for cancer.
Synthesemethoden
The synthesis of 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea involves several steps, including the preparation of the starting material, 2-ethylthieno[2,3-d]pyrimidin-4-amine, and the coupling of this compound with 1,1-dimethylurea to form the final product. The synthesis has been described in detail in a patent application filed by Eisai Co., Ltd.
Wissenschaftliche Forschungsanwendungen
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea has been the subject of several preclinical studies investigating its potential as a therapeutic agent for the treatment of cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells with B-Raf mutations, including melanoma, colorectal, and thyroid cancer cells. In vivo studies in mouse models of melanoma have also shown that this compound can inhibit tumor growth and prolong survival.
Eigenschaften
IUPAC Name |
3-[2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-4-10-16-11(9-5-8-20-12(9)17-10)14-6-7-15-13(19)18(2)3/h5,8H,4,6-7H2,1-3H3,(H,15,19)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNNPUMVFLXNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C=CSC2=N1)NCCNC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)

![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)

![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)

![N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide](/img/structure/B7648063.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)